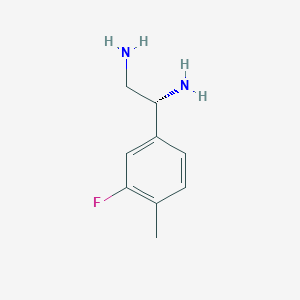

(1R)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine

CAS No.: 1213955-04-4

Cat. No.: VC20361481

Molecular Formula: C9H13FN2

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213955-04-4 |

|---|---|

| Molecular Formula | C9H13FN2 |

| Molecular Weight | 168.21 g/mol |

| IUPAC Name | (1R)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |

| Standard InChI Key | AZWZWUKMKCZLQC-VIFPVBQESA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)[C@H](CN)N)F |

| Canonical SMILES | CC1=C(C=C(C=C1)C(CN)N)F |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. The ethane-1,2-diamine moiety is attached to the phenyl ring at the 1-position, creating a chiral center at the benzylic carbon. The (1R) configuration confers specific stereochemical properties critical for interactions in asymmetric synthesis and drug design .

Key Structural Components:

-

Aromatic Core: A 3-fluoro-4-methylphenyl group provides electronic and steric modulation.

-

Diamine Backbone: The ethane-1,2-diamine group enables chelation and hydrogen bonding.

-

Chirality: The R-configuration influences enantioselective reactions and biological activity .

Stereochemical Comparison

The enantiomer (1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine (PubChem CID: 55278982) shares identical physical properties but exhibits opposite optical activity. Such enantiomers are pivotal in studying structure-activity relationships, as biological systems often exhibit distinct responses to each form .

Synthesis and Manufacturing

Example Protocol for Related Diamines:

A reported synthesis of 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine involves:

-

Condensation of cyclohexanone with ammonium acetate in acetic acid.

-

Reduction using lithium in ammonia/ethanol.

-

Resolution with L-(+)-tartaric acid to isolate enantiomers .

Challenges in Synthesis

-

Stereocontrol: Achieving high enantiomeric excess (ee) requires optimized catalysts or resolving agents.

-

Functional Group Sensitivity: The fluorine and methyl groups may necessitate protective strategies during reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s chiral diamine structure makes it a candidate for:

-

Anticancer Agents: As a ligand in platinum-based therapies.

-

Antiviral Drugs: Potential backbone for protease inhibitors.

-

Neurological Therapeutics: Modulating neurotransmitter systems .

Catalysis

In asymmetric catalysis, the diamine moiety can coordinate metals to form chiral complexes, enhancing enantioselectivity in reactions such as:

-

Hydrogenation of ketones.

-

Epoxidation of alkenes.

Material Science

The aromatic and amine functionalities enable incorporation into:

-

Polymer Networks: Crosslinking agents for high-performance resins.

-

Ligands for Metal-Organic Frameworks (MOFs): Tailoring porosity and reactivity.

Analytical Characterization

Spectroscopic Data

While specific spectra for this compound are unavailable, related diamines are characterized by:

-

NMR: Aromatic protons ( ppm), amine protons ( ppm).

Chromatographic Methods

-

HPLC: Chiral stationary phases (e.g., amylose derivatives) resolve enantiomers.

-

GC-MS: Volatile derivatives (e.g., trifluoroacetyl) enhance detection .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 168.21 g/mol | |

| CAS Number | 1213955-04-4 | |

| Chiral Center | (1R) Configuration |

Challenges and Limitations

Stability Issues

-

Oxidative Degradation: Primary amines are prone to oxidation, requiring inert storage conditions.

-

Hygroscopicity: May necessitate desiccants or anhydrous solvents during handling.

Scalability

Multistep syntheses with chiral resolutions often suffer from low yields, complicating industrial-scale production .

Future Directions

Synthetic Improvements

-

Enzymatic Resolution: Lipases or esterases for greener enantiomer separation.

-

Flow Chemistry: Enhanced control over reaction parameters to improve ee .

Expanding Applications

-

Bioconjugation: Developing antibody-drug conjugates (ADCs) using amine-reactive linkers.

-

Photodynamic Therapy: Incorporating into photosensitizers for targeted cancer treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume